1-N-butyl-4-N-phenylbenzene-1,4-diamine
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Overview
Description
p-Phenylenediamine (8CI), N-butyl-N’-phenyl-: is an organic compound with the molecular formula C16H20N2. It is a derivative of p-phenylenediamine, where one of the amine groups is substituted with a butyl group and the other with a phenyl group. This compound is primarily used in various industrial applications, including as an antioxidant in rubber and plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of Nitrobenzene: One common method involves the reduction of nitrobenzene to aniline, followed by alkylation with butyl chloride and subsequent reaction with phenyl isocyanate.
Reductive Amination: Another method involves the reductive amination of 4-nitroaniline with butylamine and phenyl isocyanate under hydrogenation conditions.
Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, forming quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of catalysts are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Acts as a stabilizer in the production of polymers and resins.
Biology:
- Investigated for its potential use in biochemical assays and as a reagent in analytical chemistry.
Medicine:
- Explored for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.
Industry:
- Widely used as an antioxidant in rubber and plastic manufacturing to prevent degradation.
- Utilized in the production of high-performance materials such as aramid fibers.
Mechanism of Action
Mechanism: The compound exerts its effects primarily through its antioxidant properties. It can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.
Molecular Targets and Pathways:
- Targets reactive oxygen species (ROS) and reactive nitrogen species (RNS).
- Involves pathways related to the reduction of oxidative stress and stabilization of free radicals.
Comparison with Similar Compounds
p-Phenylenediamine: The parent compound, used in hair dyes and as a precursor to aramid fibers.
N-Phenyl-p-phenylenediamine: Another derivative used as an antioxidant in rubber.
N,N’-Diphenyl-p-phenylenediamine: Used as an antioxidant and stabilizer in various industrial applications.
Uniqueness:
- The presence of both butyl and phenyl groups in p-Phenylenediamine (8CI), N-butyl-N’-phenyl- enhances its solubility and effectiveness as an antioxidant compared to its parent compound and other derivatives.
Properties
CAS No. |
15464-99-0 |
---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-N-butyl-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C16H20N2/c1-2-3-13-17-14-9-11-16(12-10-14)18-15-7-5-4-6-8-15/h4-12,17-18H,2-3,13H2,1H3 |
InChI Key |
PIPXINMICYUFAD-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |
Synonyms |
N-BUTYL-PARA-AMINODIPHENYLAMINE |
Origin of Product |
United States |
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